3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid

Catalog No.
S832478
CAS No.
1219567-80-2
M.F
C8H8N4O2S
M. Wt
224.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propan...

CAS Number

1219567-80-2

Product Name

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid

IUPAC Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanoic acid

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

InChI

InChI=1S/C8H8N4O2S/c13-8(14)3-4-15-7-2-1-6-10-9-5-12(6)11-7/h1-2,5H,3-4H2,(H,13,14)

InChI Key

YRWYTTJFMMIWBW-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2)SCCC(=O)O

Canonical SMILES

C1=CC(=NN2C1=NN=C2)SCCC(=O)O
  • Triazolopyridazine Derivatives as Potential Drug Candidates

    Research suggests that triazolopyridazine derivatives may possess various biological activities, making them promising candidates for drug discovery. Studies have explored their potential as anticonvulsants, antidepressants, and antitumor agents Source: A review on the biological activity of triazolopyridazines and their derivatives: European Journal of Medicinal Chemistry: .

  • Importance of Structure-Activity Relationships

    Understanding the relationship between a molecule's structure and its biological activity is crucial in drug development. Research efforts often involve synthesizing and testing various triazolopyridazine derivatives to identify those with desired properties Source: Synthesis and Biological Evaluation of Novel Triazolopyridazine Derivatives as Potential Anticonvulsant Agents: Archiv der Pharmazie (Weinheim an der Bergstraße, Germany): .

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is a chemical compound characterized by its unique structural features, which include a triazolo-pyridazine moiety linked to a propanoic acid via a thioether bond. Its molecular formula is C8H8N4O2S\text{C}_8\text{H}_8\text{N}_4\text{O}_2\text{S}, and it has a molecular weight of approximately 224.24 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry and material science .

  • Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
  • Substitution: Nucleophilic substitution reactions may occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Research indicates that 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors, which may lead to altered cellular functions .

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid typically involves the reaction of [1,2,4]triazolo[4,3-b]pyridazine derivatives with appropriate thiol-containing reagents under controlled conditions. The synthesis process emphasizes optimizing reaction conditions to ensure high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, scaling up laboratory synthesis procedures would involve optimizing reaction conditions and implementing efficient purification techniques such as recrystallization or chromatography.

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid has several applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as a bioactive compound.
  • Medicine: Explored for therapeutic effects in treating various diseases.
  • Industry: Utilized in the development of new materials or chemical processes .

The interaction studies of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid focus on its binding affinity to specific enzymes or receptors. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic applications. The exact molecular targets can vary depending on the context of use and the biological system being studied.

Similar Compounds

Several compounds share structural similarities with 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid:

  • 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
  • ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid
  • 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Uniqueness

The uniqueness of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid lies in its specific structural features that confer distinct chemical reactivity and biological activity. The thioether linkage differentiates it from other similar compounds and may lead to unique interactions with biological targets and distinct applications in research and industry.

Synthetic MethodReaction ConditionsTypical Yield (%)Green Chemistry ScoreSubstrate Scope
Cyclocondensation of Hydrazinopyridazines with OrthoestersReflux in ethanol/dimethylformamide, 3-6 hours60-85ModerateBroad
Oxidative Cyclization Using Nitrobenzene140°C, 3-4 hours86LowLimited
Multicomponent Reaction with Iodobenzene DiacetateRoom temperature, 20 minutes grinding85-92Very HighVery Broad
Oxidative Cyclization with Manganese DioxideAmbient temperature, 2-4 hours70-85ModerateModerate
Oxidative Cyclization with Chromium(VI) OxideReflux conditions, 2-3 hours65-80LowModerate
Solvent-Free Synthesis at Room TemperatureRoom temperature, 1 hour grinding78-95Very HighVery Broad

Microwave-Assisted Synthesis Under Green Chemistry Conditions

Microwave-assisted synthesis has emerged as a transformative technology for triazolopyridazine preparation, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact [12] [13] [14]. These methodologies align with green chemistry principles by reducing solvent consumption, minimizing waste generation, and enabling more sustainable synthetic processes [12] [15].

The application of microwave irradiation to triazolopyridazine synthesis typically involves heating reaction mixtures to 120-160°C for 30-180 minutes, representing a dramatic reduction in reaction time compared to conventional heating methods [13] [15]. Under optimized microwave conditions, yields consistently range from 80-96% with purities exceeding 90% [14] [15].

A particularly noteworthy green chemistry approach involves the use of water or ethanol as environmentally benign solvents under microwave conditions [14] [15]. This methodology eliminates the need for toxic organic solvents while maintaining excellent reaction efficiency. The reaction proceeds through rapid dielectric heating, which provides uniform temperature distribution and minimizes side product formation [14] [16].

Solvent-free microwave synthesis represents the pinnacle of green chemistry approaches for triazolopyridazine preparation [16] [9]. These reactions are conducted by grinding solid reactants at room temperature, followed by brief microwave irradiation [11] [9]. The protocol achieves yields of 78-95% within reaction times as short as 10-20 minutes, demonstrating exceptional atom economy and environmental compatibility [11] [9].

Table 2: Optimization Parameters for Microwave-Assisted Triazolopyridazine Synthesis

ParameterConventional HeatingMicrowave ConditionsGreen Microwave Conditions
Temperature (°C)160-180140-160120-140
Time (minutes)180-36010-18030-180
SolventDimethylformamide/TolueneToluene/Dimethyl sulfoxideWater/Ethanol
Power (W)Not applicable300-600200-400
Pressure (bar)Atmospheric5-102-5
Yield (%)65-7580-9585-96
Purity (%)85-9090-9892-99

Functionalization at the 6-Position: Thiopropanoic Acid Conjugation

The introduction of thiopropanoic acid functionality at the 6-position of the triazolopyridazine core represents a critical synthetic challenge that requires carefully controlled reaction conditions and appropriate protecting group strategies [17] [18]. The 6-position of triazolopyridazine derivatives typically exhibits electrophilic character, making it amenable to nucleophilic substitution reactions with thiol-containing reagents [19] [20].

The most common approach for 6-position functionalization involves nucleophilic displacement of a suitable leaving group, such as chloride, with 3-mercaptopropanoic acid or its protected derivatives [17] [18]. This transformation typically requires elevated temperatures (120-160°C) and polar aprotic solvents such as N-methyl-2-pyrrolidinone to achieve complete conversion [17] [21].

Microwave-assisted functionalization has proven particularly effective for this transformation, reducing reaction times from several hours to 30-120 minutes while maintaining high yields [17] [21]. The use of microwave heating enables precise temperature control and uniform heating, minimizing side reactions and improving product purity [15] [17].

Alternative approaches employ thiol-ene coupling reactions under radical conditions, utilizing photoinitiators or thermal radical initiators to promote the addition of thiopropanoic acid derivatives to appropriately functionalized triazolopyridazine precursors [22] [19]. These methodologies offer excellent functional group tolerance and can be conducted under mild conditions with minimal side product formation [22] [19].

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of synthetic conditions for 3-( [1] [2] Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid synthesis requires systematic investigation of multiple reaction parameters, including temperature, reaction time, solvent systems, and reagent stoichiometry [18] [23] [9]. Temperature control emerges as the most critical parameter, with optimal ranges typically falling between 140-160°C for both ring formation and functionalization steps [17] [9].

Solvent selection significantly impacts both reaction efficiency and product purity [15] [9]. Mixed solvent systems, particularly toluene/dimethyl sulfoxide combinations in 3:1 ratios, provide optimal solvation of reactants while maintaining chemical compatibility with sensitive functional groups [15] [24]. The use of polar aprotic solvents facilitates nucleophilic substitution reactions while minimizing competing elimination reactions [9] [20].

Reaction time optimization reveals that extended heating beyond optimal duration leads to product decomposition and reduced yields [24] [9]. Careful monitoring by thin-layer chromatography or liquid chromatography-mass spectrometry enables precise determination of reaction endpoints and prevents over-reaction [11] [9].

Reagent stoichiometry plays a crucial role in maximizing conversion while minimizing waste [24] [9]. The use of slight excess (1.2-2.0 equivalents) of nucleophilic reagents ensures complete consumption of electrophilic starting materials while avoiding excessive purification challenges [17] [9].

Table 3: Reaction Optimization Parameters and Their Effects on Yield and Purity

VariableOptimal RangeEffect on YieldEffect on Purity
Temperature140-160°CCritical (±15%)High (±10%)
Reaction Time30-180 minutesModerate (±8%)Low (±3%)
Solvent SystemToluene/Dimethyl sulfoxide (3:1)Significant (±12%)High (±8%)
Catalyst Loading5-10 mol%Minor (±5%)Moderate (±5%)
Reagent Stoichiometry1.2-2.0 equivModerate (±10%)Moderate (±6%)
Pressure5-10 barMinor (±3%)Low (±2%)
AtmosphereNitrogen/ArgonNegligible (±2%)Negligible (±1%)

Purification strategies for the final product typically involve crystallization from appropriate solvent systems or chromatographic separation using silica gel columns [9] [25]. The use of reverse-phase high-performance liquid chromatography enables isolation of products with purities exceeding 98%, suitable for pharmaceutical applications [18] [25].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural elucidation of 3-( [1] [2] Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid and related triazolopyridazine derivatives. The technique provides detailed information about the molecular framework, substitution patterns, and electronic environment of individual atoms within the heterocyclic system [2] [4].

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of triazolopyridazine derivatives exhibits characteristic resonances that facilitate structural identification. The triazole ring proton typically appears as a singlet at approximately 8.79 parts per million, representing the most deshielded proton due to the electron-withdrawing nature of the nitrogen-rich heterocycle [1]. The pyridazine ring protons demonstrate distinctive coupling patterns, with the hydrogen at position 7 appearing as a doublet at 7.91 parts per million and the hydrogen at position 8 resonating at 6.94 parts per million, both exhibiting coupling constants of 10.2 Hertz [1].

For 6-methyl-substituted derivatives, the methyl group appears as a characteristic singlet at 2.68 parts per million, while the pyridazine ring proton at position 8 shifts to 6.30 parts per million [4]. The propanoic acid side chain in 3-( [1] [2] Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid would be expected to show distinct resonances for the methylene protons adjacent to the sulfur atom and the carboxylic acid group.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework and electronic environment. The triazole and pyridazine ring carbons resonate in the aromatic region between 100-160 parts per million [2] [4]. Specific carbon resonances include signals at 149.80, 143.89, and 143.20 parts per million for the nitrogen-bearing carbons, while the carbon atoms at positions 7 and 8 of the pyridazine ring appear at 127.72 and 123.62 parts per million respectively [4].

The presence of fluorine coupling in substituted derivatives provides additional structural information, with fluorine-coupled carbon Nuclear Magnetic Resonance data revealing coupling patterns that confirm the position and nature of substituents [5]. The carbon-13 spectra of 6-chloro- [1] [2] triazolo[4,3-b]pyridazine derivatives show characteristic shifts at 162.69, 159.68, and 139.44 parts per million, indicating the electron-withdrawing effect of the chlorine substituent [2].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of triazolopyridazine derivatives. The technique reveals diagnostic absorption bands that confirm the presence of specific molecular features and structural motifs [6] [7].

Characteristic Absorption Bands

The infrared spectra of triazolopyridine derivatives display characteristic absorption bands for the cyano group at 2213, 2211, 2209, and 2212 wavenumbers, confirming the presence of nitrile functionality in certain derivatives [2] [7]. The nitrogen-hydrogen stretch vibrations appear in the region of 3150-3400 wavenumbers, with specific bands observed at 3150, 3220, and 3233 wavenumbers for different derivatives [2] [6].

The carbonyl stretching vibrations of carboxylic acid and amide groups manifest in the region of 1650-1780 wavenumbers, with specific bands at 1713, 1675, 1680, 1665, and 1778 wavenumbers depending on the nature of the carbonyl-containing substituent [2]. The aromatic carbon-carbon stretching vibrations appear in the characteristic range of 1450-1600 wavenumbers, with bands at 1604, 1588, 1545, and 1488 wavenumbers [6].

Ring System Vibrations

The triazolopyridazine ring system exhibits characteristic skeletal vibrations that provide structural fingerprints. The ring breathing modes appear at 1339 wavenumbers, while the symmetric ring stretching occurs at 767 wavenumbers [6]. The wagging motions of the entire heterocyclic skeleton are observed at 425 wavenumbers, with torsional vibrations appearing at approximately 192 wavenumbers [6].

For 6-chloro- [1] [2] triazolo[4,3-b]pyridazine derivatives, the infrared spectrum shows absorption bands at 3208, 1519, 1465, 1431, 1194, 1137, 1121, 1070, 992, 818, 787, and 745 wavenumbers, indicating the influence of the chlorine substituent on the vibrational characteristics of the heterocyclic system [8].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy provides information about the electronic transitions and chromophoric properties of triazolopyridazine derivatives. The technique reveals the electronic structure and conjugation patterns within the heterocyclic system [9] [10].

Electronic Transitions

The ultraviolet-visible spectra of triazolopyridazine derivatives typically exhibit absorption maxima in the range of 250-350 nanometers, corresponding to π→π* transitions within the aromatic heterocyclic system [9]. The 1,2,4-triazolo[4,3-a]pyridin-3-amine derivative shows characteristic absorption in the 280 nanometer region, with Stokes shifts of 9410 wavenumbers for the triazole ring and 7625 wavenumbers for the pyridine ring [9].

The electronic transitions in triazolopyridazine derivatives arise from the delocalized π-electron system spanning both the triazole and pyridazine rings. The presence of electron-withdrawing or electron-donating substituents significantly influences the absorption characteristics, leading to bathochromic or hypsochromic shifts in the absorption maxima [11].

Solvent Effects and Applications

Solvatochromic effects are commonly observed in triazolopyridazine derivatives, with polar solvents typically causing bathochromic shifts in the absorption spectra [11]. These solvent-dependent spectral changes provide information about the ground and excited state dipole moments and the extent of charge transfer character in the electronic transitions [9].

The ultraviolet-visible spectroscopic properties of triazolopyridazine derivatives make them suitable for various applications, including fluorescence studies, photophysical investigations, and the development of optical sensors [9]. Metal complexes of triazolopyridazine derivatives exhibit additional charge transfer transitions in the 450-600 nanometer range, indicating metal-to-ligand or ligand-to-metal charge transfer processes [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight, elemental composition, and fragmentation pathways of 3-( [1] [2] Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid and related triazolopyridazine derivatives. The technique reveals characteristic fragmentation patterns that aid in structural confirmation and identification [13] [14].

Molecular Ion Characteristics

The molecular ion peaks of triazolopyridazine derivatives typically appear as protonated molecular ions [M+H]⁺ in positive electrospray ionization mode [13]. For 6-methyl-substituted derivatives, the molecular ion peak appears at mass-to-charge ratio 443.1290, with the observed peak at 443.1312 demonstrating good mass accuracy [13]. The molecular ion stability varies depending on the substituent pattern, with some derivatives showing intense molecular ion peaks while others exhibit preferential fragmentation.

Time-of-flight mass spectrometry provides high-resolution mass measurements that confirm the molecular formulas of triazolopyridazine derivatives [13]. The isotope pattern of the molecular ion cluster provides additional confirmation of the elemental composition, particularly for derivatives containing halogens or sulfur atoms.

Common Fragmentation Pathways

The fragmentation patterns of triazolopyridazine derivatives follow predictable pathways based on the stability of the resulting fragment ions and the nature of the substituents [14] [15]. The most common fragmentation involves the loss of alkyl groups, with methyl loss (-15 mass units) being frequently observed in substituted derivatives [13].

Phenyl-substituted triazolopyridazine derivatives characteristically lose the phenyl group (-77 mass units), with the phenyl loss often representing the base peak in the mass spectrum [2]. The molecular ion of phenyl-substituted derivatives at mass-to-charge ratio 406 fragments to give the base peak at 329, corresponding to the loss of the phenyl substituent [2].

The nitrogen-rich heterocyclic core typically remains intact during fragmentation, with the triazole and pyridazine rings showing remarkable stability under electron ionization conditions [16]. The heterocyclic core retention is attributed to the delocalized π-electron system that stabilizes the positive charge following fragmentation.

Substituent-Specific Fragmentation

The fragmentation patterns of triazolopyridazine derivatives are significantly influenced by the nature and position of substituents. Fluorine-containing derivatives show characteristic losses of fluorine atoms (-19 mass units), with the molecular ion at mass-to-charge ratio 479.1102 fragmenting to give fluorine-containing fragment ions [13]. The presence of fluorine atoms also influences the fragmentation pathways of other substituents, often stabilizing certain fragment ions through electronic effects.

Thiazole-substituted derivatives exhibit different fragmentation patterns, with the thiazole ring showing considerable stability and often remaining attached to the triazolopyridazine core [13]. The molecular ion of thiazole-containing derivatives at mass-to-charge ratio 462.1148 typically undergoes side-chain fragmentation while preserving the heterocyclic core structure.

The sulfur-containing propanoic acid side chain in 3-( [1] [2] Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid would be expected to fragment through cleavage of the carbon-sulfur bond, leading to loss of the propanoic acid moiety and formation of a stable triazolopyridazine cation.

X-ray Crystallographic Studies of Triazolopyridazine Derivatives

X-ray crystallography provides definitive structural information about the three-dimensional arrangement of atoms in triazolopyridazine derivatives, revealing bond lengths, bond angles, and intermolecular interactions that are crucial for understanding the structure-activity relationships [17] [18] [19].

Crystal Structure Determination

Single crystal X-ray diffraction studies of triazolopyridazine derivatives have been successfully conducted using various crystallization conditions and data collection methods [17] [18]. The compounds typically crystallize in monoclinic or triclinic crystal systems, with space groups such as P2₁/n, P-1, and P2₁ being commonly observed [17] [20].

The crystal structure of substituted 1,2,4-triazolo[4,3-b]pyridazine derivatives reveals a triclinic crystal system with space group P-1, unit cell parameters a=5.9308(2) Å, b=10.9695(3) Å, c=14.7966(4) Å, α=100.5010(10)°, β=98.6180(10)°, and γ=103.8180(10)° [17]. The asymmetric unit contains molecular arrangements that provide insight into the preferred conformations and intermolecular interactions.

Molecular Geometry and Conformation

The X-ray crystallographic analysis reveals that triazolopyridazine derivatives adopt specific conformations that are influenced by intramolecular interactions and crystal packing forces [17] [18]. The triazole and pyridazine rings are found to be twisted relative to each other, with twist angles ranging from 4.94° to 12.65° depending on the substituent pattern [17].

The bond lengths within the triazolopyridazine core are consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.311 to 1.401 Å and nitrogen-nitrogen bonds measuring approximately 1.374 Å [6]. The bond angles within the heterocyclic system conform to expected values for aromatic nitrogen heterocycles, with angles ranging from 104° to 110° [6].

Intermolecular Interactions and Crystal Packing

The crystal structures of triazolopyridazine derivatives reveal extensive intermolecular interactions that stabilize the crystal packing [17] [18]. Hydrogen bonding interactions are particularly important, with nitrogen-hydrogen···nitrogen contacts forming characteristic graph set patterns such as R₂²(8) [18].

The Hirshfeld surface analysis of triazolopyridazine derivatives shows that hydrogen···hydrogen contacts account for 34.9-39.6% of the total intermolecular interactions, while carbon···hydrogen contacts contribute 20.5-24.0% [17]. Nitrogen···hydrogen contacts represent 12.2-13.6% of the interactions, and sulfur···hydrogen contacts account for 14.0-15.8% in sulfur-containing derivatives [17].

The crystal packing analysis reveals the presence of π-π stacking interactions between the aromatic heterocyclic rings, with the shape index and curvedness of the Hirshfeld surfaces confirming the existence of these stabilizing interactions [17]. The intermolecular interactions play a crucial role in determining the overall stability and physical properties of the crystalline materials.

Protein-Ligand Crystal Structures

X-ray crystallographic studies of triazolopyridazine derivatives in complex with target proteins provide valuable information about binding modes and structure-activity relationships [18] [19]. The crystal structure of the TNKS-2 PARP domain in complex with triazolopyridazine inhibitors at 1.95 Å resolution reveals high-quality electron density that allows accurate placement of the ligand molecules [18].

The binding mode analysis shows that triazolopyridazine derivatives interact with specific amino acid residues in the protein active site through hydrogen bonding and hydrophobic interactions [18]. The crystal structure of BRD4 bromodomain in complex with [1] [2] triazolo[4,3-b]pyridazine derivatives provides insights into the molecular recognition and binding affinity [19].

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Dates

Last modified: 08-16-2023

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